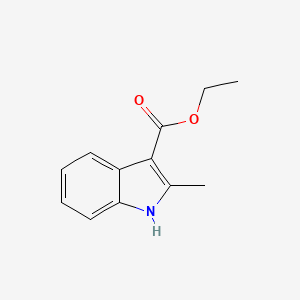

ethyl 2-methyl-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)13-10-7-5-4-6-9(10)11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXKIKDXKRONLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399027 | |

| Record name | ethyl 2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53855-47-3 | |

| Record name | ethyl 2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Basic Properties of Ethyl 2-Methyl-1H-indole-3-carboxylate

Abstract

Ethyl 2-methyl-1H-indole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core basic properties, including physicochemical characteristics, stability, and potential biological activities. The information is presented with clarity and precision, incorporating detailed experimental protocols and data visualizations to support researchers in their understanding and application of this molecule.

Introduction

Ethyl 2-methyl-1H-indole-3-carboxylate belongs to the indole family, a class of heterocyclic aromatic compounds widely found in natural products and synthetic molecules with diverse biological activities. Its structure, featuring a bicyclic indole core with a methyl group at the 2-position and an ethyl carboxylate at the 3-position, makes it a valuable scaffold for the synthesis of various pharmaceutical agents. This guide focuses on the fundamental properties of this compound to facilitate its use in research and development.

Physicochemical Properties

The basic physicochemical properties of ethyl 2-methyl-1H-indole-3-carboxylate are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| Melting Point | 134-136 °C | [1][2] |

| Appearance | Solid | |

| pKa (Predicted) | ~17 (for the N-H proton of the indole ring) | |

| Solubility (Predicted) | Sparingly soluble in water; Soluble in organic solvents like DMSO and ethanol. |

Note: Predicted values are based on the general characteristics of similar indole derivatives and should be experimentally verified.

Basicity and pKa

The basicity of ethyl 2-methyl-1H-indole-3-carboxylate is primarily attributed to the lone pair of electrons on the nitrogen atom of the indole ring. However, due to the aromatic nature of the indole ring, this lone pair is delocalized, rendering the nitrogen only weakly basic. The acidity of the N-H proton is more significant for this class of compounds.

Predicted pKa: The pKa of the N-H proton of the indole ring is predicted to be around 17, which is characteristic of indole itself. This indicates that a very strong base is required to deprotonate the indole nitrogen. The electron-withdrawing effect of the ethyl carboxylate group at the 3-position may slightly influence this value.

Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry

This protocol provides a general method for determining the pKa of an indole derivative like ethyl 2-methyl-1H-indole-3-carboxylate, which possesses a chromophore that changes absorbance upon ionization.[3][4][5][6]

Objective: To determine the pKa value by measuring the pH-dependent changes in the UV-Vis absorbance spectrum.

Materials:

-

Ethyl 2-methyl-1H-indole-3-carboxylate

-

A series of buffer solutions with known pH values (e.g., from pH 2 to pH 12)

-

Methanol or another suitable organic co-solvent

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of ethyl 2-methyl-1H-indole-3-carboxylate in methanol or another appropriate solvent in which the compound is freely soluble.

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a volumetric flask and diluting with the buffer to the final volume. The final concentration of the organic co-solvent should be kept low and constant across all samples (e.g., 1-5%).

-

UV-Vis Measurements:

-

Record the UV-Vis spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax) for both the acidic (protonated) and basic (deprotonated) forms of the molecule.

-

-

Data Analysis:

-

Plot the absorbance at the selected λmax values against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[3]

-

Solubility

The solubility of ethyl 2-methyl-1H-indole-3-carboxylate is a critical parameter for its handling, formulation, and biological testing.

Predicted Solubility Profile:

-

Water: Expected to be sparingly soluble due to the hydrophobic nature of the indole ring and the presence of the ethyl group.

-

Organic Solvents: Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like ethanol.

Experimental Protocol for Solubility Determination by the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[7][8][9][10]

Objective: To determine the solubility of ethyl 2-methyl-1H-indole-3-carboxylate in various solvents.

Materials:

-

Ethyl 2-methyl-1H-indole-3-carboxylate (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, acetone)

-

Small flasks or vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of solid ethyl 2-methyl-1H-indole-3-carboxylate to a known volume of the solvent in a flask. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Shake the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7]

-

Phase Separation: After equilibration, allow the flasks to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the solid material.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of mg/mL or mol/L.

Stability

Ethyl 2-methyl-1H-indole-3-carboxylate is reported to have a shelf life of 1460 days, indicating good stability under standard storage conditions (cool and dry).[1][11]

General Stability Considerations:

-

Hydrolysis: The ethyl ester group is potentially susceptible to hydrolysis under strongly acidic or basic conditions, which would yield 2-methyl-1H-indole-3-carboxylic acid and ethanol.

-

Oxidation: The indole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to light and air.

A logical workflow for assessing the stability of a compound like ethyl 2-methyl-1H-indole-3-carboxylate is depicted below.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for ethyl 2-methyl-1H-indole-3-carboxylate are not well-documented in the available literature, it is known to be a precursor for the synthesis of compounds with antimicrobial properties.[2][12] The broader class of indole derivatives has been shown to exhibit a range of biological activities, and their mechanisms of action can be diverse.

Some indole derivatives exert their antimicrobial effects by interfering with key cellular processes in bacteria. A potential mechanism of action for antimicrobial indole derivatives is the disruption of bacterial cell membranes and metabolic pathways.[13][14]

The logical relationship for the development of antimicrobial agents from this indole ester can be visualized as follows.

Conclusion

Ethyl 2-methyl-1H-indole-3-carboxylate is a stable, solid compound with predictable solubility in organic solvents. While experimental data on its pKa and precise solubility are limited, this guide provides robust protocols for their determination. Its utility as a synthetic intermediate, particularly for the development of antimicrobial agents, underscores its importance in medicinal chemistry. Further research into its biological activities and potential mechanisms of action is warranted to fully explore its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Ethyl 2-methylindole-3-carboxylate 99 53855-47-3 [sigmaaldrich.com]

- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaguru.co [pharmaguru.co]

- 6. scribd.com [scribd.com]

- 7. quora.com [quora.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. labsolu.ca [labsolu.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-methyl-1H-indole-3-carboxylate (CAS: 53855-47-3): A Keystone for Antimicrobial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methyl-1H-indole-3-carboxylate, a heterocyclic compound that serves as a critical building block in the synthesis of novel antimicrobial agents. This document outlines its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and its application in the development of potent antimicrobial and antifungal compounds, including their mechanisms of action.

Core Compound Properties

Ethyl 2-methyl-1H-indole-3-carboxylate is a stable, crystalline solid that serves as a versatile precursor in various synthetic routes. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 53855-47-3 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | |

| Melting Point | 134-136 °C | |

| Appearance | White to off-white crystalline powder | |

| Synonyms | 2-Methylindole-3-carboxylic acid ethyl ester | |

| InChI Key | ICXKIKDXKRONLF-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)c1c(C)[nH]c2ccccc12 |

Spectroscopic Data

The structural integrity of ethyl 2-methyl-1H-indole-3-carboxylate is confirmed through various spectroscopic techniques.

| Data Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.99 (br s, 1H, NH), 7.68 (m, 1H), 7.13-7.42 (m, 4H), 4.42 (q, J = 7.2 Hz, 2H), 2.59 (s, 3H), 1.43 (t, J = 7.2 Hz, 3H) |

| ¹³C NMR (DMSO, 100 MHz) | δ (ppm): 168.2, 162.3, 133.5, 132.3, 127.8, 124.1, 119.6, 118.4, 112.7, 110.2, 60.5, 24.3, 14.8, 10.2 |

| Mass Spectrum (EI) | m/z: 203 (M+), 158, 130, 103 |

Synthesis and Experimental Protocols

Ethyl 2-methyl-1H-indole-3-carboxylate can be synthesized through several established methods. Below are detailed protocols for its preparation and its derivatization into biologically active compounds.

Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate

A common and efficient method for the synthesis of the title compound is the Fischer indole synthesis.

Protocol: Fischer Indole Synthesis

-

Reaction Setup: A mixture of phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then with a saturated solution of sodium bicarbonate.

-

Purification: The crude product is recrystallized from ethanol to afford pure ethyl 2-methyl-1H-indole-3-carboxylate.

Synthesis of 2-methyl-3-[5-(substituted phenyl)-1,3,4-oxadiazol-2-yl]-1H-indoles

This protocol describes the conversion of ethyl 2-methyl-1H-indole-3-carboxylate into 1,3,4-oxadiazole derivatives, which have shown significant antimicrobial activity.

Step 1: Synthesis of 2-methyl-1H-indole-3-carbohydrazide

-

A mixture of ethyl 2-methyl-1H-indole-3-carboxylate (1.0 eq) and hydrazine hydrate (5.0 eq) in ethanol is refluxed for 8-12 hours.

-

The solvent is removed under reduced pressure, and the resulting solid is washed with cold ethanol to yield the carbohydrazide.

Step 2: Synthesis of the Final 1,3,4-Oxadiazole Derivatives

-

A solution of 2-methyl-1H-indole-3-carbohydrazide (1.0 eq) and a substituted aromatic acid (1.1 eq) in phosphorus oxychloride (POCl₃) is refluxed for 5-7 hours.

-

The reaction mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF).

Applications in Antimicrobial Drug Development

Ethyl 2-methyl-1H-indole-3-carboxylate is a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds with potent antimicrobial and antifungal activities.

Antibacterial and Antifungal Activity

Derivatives of ethyl 2-methyl-1H-indole-3-carboxylate have been extensively studied for their biological activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some representative derivatives against various microbial strains.

| Compound Derivative | Test Organism | MIC (µg/mL) | Reference |

| 2-methyl-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole | Staphylococcus aureus | 6.25 | [2] |

| 2-methyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole | Escherichia coli | 12.5 | [2] |

| N'-(1-(2-aminophenyl)ethylidene)-1H-indole-2-carbohydrazide | Candida albicans | 3.125 | [2] |

| 1-allyl-1H-indole-2-carboxylic acid | Bacillus subtilis | 3.125 | |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one | Mycobacterium tuberculosis H₃₇Rv | 0.98 |

Mechanisms of Antimicrobial and Antifungal Action

The antimicrobial and antifungal effects of indole derivatives synthesized from ethyl 2-methyl-1H-indole-3-carboxylate are attributed to several mechanisms of action. These pathways represent key targets for the development of novel anti-infective agents.

Disruption of Fungal Cell Membrane Integrity

One of the primary antifungal mechanisms involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Indole derivatives have been shown to target and inhibit lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthetic pathway.[3][4] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane fluidity and function.

Caption: Inhibition of Ergosterol Biosynthesis by Indole Derivatives.

Inhibition of Bacterial RNA Synthesis

Certain indole-based antibiotics have been found to inhibit bacterial growth by targeting RNA synthesis.[5] This is achieved by inducing the accumulation of the alarmone nucleotide guanosine tetraphosphate (ppGpp), a key regulator of the stringent response in bacteria. Elevated levels of ppGpp lead to a rapid downregulation of stable RNA (rRNA and tRNA) synthesis, thereby halting protein production and bacterial growth.

Caption: Indole-mediated Inhibition of Bacterial RNA Synthesis.

Disruption of Quorum Sensing and Biofilm Formation

Indole derivatives can also interfere with bacterial communication systems, specifically quorum sensing (QS), which regulates biofilm formation and virulence factor expression. By modulating the expression of key QS regulatory genes, such as abaI and abaR in Acinetobacter baumannii, these compounds can prevent the formation of robust biofilms and reduce the pathogenicity of bacteria.[6][7]

Caption: Disruption of Bacterial Quorum Sensing by Indole Derivatives.

Conclusion

Ethyl 2-methyl-1H-indole-3-carboxylate is a highly valuable and versatile scaffold in the field of medicinal chemistry, particularly for the development of novel antimicrobial and antifungal agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it a compound of significant interest for addressing the growing challenge of antimicrobial resistance. The mechanisms of action of these indole derivatives, which include targeting essential cellular processes in both bacteria and fungi, provide a solid foundation for the rational design of new and effective anti-infective therapies. Further exploration of the structure-activity relationships of compounds derived from this core structure holds great promise for the discovery of next-generation antimicrobial drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioengineer.org [bioengineer.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

In-Depth Technical Guide: Ethyl 2-Methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details its physicochemical properties, experimental protocols for its synthesis, and its role as a precursor for bioactive molecules.

Core Data Presentation

The fundamental physicochemical properties of ethyl 2-methyl-1H-indole-3-carboxylate are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| CAS Number | 53855-47-3 | [1][2] |

| Melting Point | 134-136 °C | |

| Appearance | Off-white to light brown powder | |

| Purity | Typically ≥ 98% | [1][2] |

| Synonyms | 2-Methylindole-3-carboxylic acid ethyl ester | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate are crucial for its application in research and development. Two common synthetic routes are outlined below.

Synthesis via Copper-Catalyzed Reaction

A prevalent method for the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate involves the reaction of 2-iodoaniline with the sodium salt of ethyl acetoacetate, catalyzed by copper iodide.[1]

Materials:

-

2-Iodoaniline

-

Ethyl acetoacetate sodium salt

-

Copper iodide (CuI)

-

Appropriate solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

In a reaction vessel, dissolve 2-iodoaniline and ethyl acetoacetate sodium salt in the chosen solvent.

-

Add a catalytic amount of copper iodide to the mixture.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield ethyl 2-methyl-1H-indole-3-carboxylate.

Microwave-Assisted Palladium-Catalyzed Heterocyclization

An efficient and modern approach involves a microwave-assisted, palladium-catalyzed intramolecular oxidative coupling of functionalized anilines.[3]

Materials:

-

Appropriately functionalized aniline

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Oxidant

-

Base

-

Solvent

Procedure:

-

Combine the functionalized aniline, palladium catalyst, oxidant, and base in a microwave-safe reaction vessel.

-

Add the appropriate solvent.

-

Subject the reaction mixture to microwave irradiation at a specific temperature and for a set duration to facilitate the cyclization.

-

After cooling, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue using flash chromatography or semi-preparative HPLC to obtain the pure ethyl 2-methyl-1H-indole-3-carboxylate derivative.[3]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships of ethyl 2-methyl-1H-indole-3-carboxylate.

Biological Significance and Applications

While direct signaling pathway involvement for ethyl 2-methyl-1H-indole-3-carboxylate is not extensively documented, its significance lies in its role as a versatile precursor for a wide range of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.

Notably, ethyl 2-methyl-1H-indole-3-carboxylate serves as a key reactant in the synthesis of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles, which have demonstrated promising antimicrobial properties.[1] Furthermore, derivatives of this compound have been investigated for their potential antioxidant and anticancer activities. The functional groups on the indole ring provide multiple points for chemical modification, enabling the creation of diverse compound libraries for drug discovery programs.

References

In-Depth Technical Guide: Structure Elucidation of Ethyl 2-Methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-1H-indole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in numerous biologically active molecules. Its structural elucidation is a critical step in ensuring the identity and purity of the compound for further research and development. This technical guide provides a comprehensive overview of the key analytical techniques and synthetic methodologies employed in the characterization of ethyl 2-methyl-1H-indole-3-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-methyl-1H-indole-3-carboxylate is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| CAS Number | 53855-47-3 |

| Melting Point | 134-136 °C |

| Appearance | Solid |

Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate

The synthesis of ethyl 2-methyl-1H-indole-3-carboxylate is commonly achieved through the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system.

Experimental Protocol: Fischer Indole Synthesis[1]

This protocol outlines the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate from ethyl acetoacetate and phenylhydrazine.

Materials:

-

Ethyl acetoacetate (6.3 ml, 0.05 mol)

-

Phenylhydrazine (5 ml, 0.05 mol)

-

Glacial acetic acid (3 ml, 0.05 mol)

-

Methanol (25 ml)

-

Ethanol (for recrystallization)

-

Crushed ice

-

Water

Procedure:

-

A mixture of ethyl acetoacetate (6.3 ml, 0.05 mol) and glacial acetic acid (3 ml, 0.05 mol) is placed in a flat-bottom flask.

-

Methanol (25 ml) is added to the flask, and the mixture is refluxed.

-

Phenylhydrazine (5 ml, 0.05 mol) is added slowly over the course of 1 hour.

-

Stirring is continued for an additional hour.

-

The reaction mixture is then poured into a 50 ml beaker and stirred vigorously until it solidifies.

-

Sufficient water is added, and the solid product is filtered.

-

The crude product is dried and recrystallized from ethanol to yield pure ethyl 2-methyl-1H-indole-3-carboxylate.[1]

Yield: 60% Melting Point: 150 °C

Synthesis Workflow

Structure Elucidation

The definitive structure of ethyl 2-methyl-1H-indole-3-carboxylate is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indole ring, the ethyl group of the ester, and the methyl group at the 2-position.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH (indole) | 8.0 - 8.5 | br s | 1H |

| Ar-H (indole) | 7.0 - 7.8 | m | 4H |

| O-CH₂ (ethyl) | ~4.3 | q | 2H |

| C-CH₃ (indole) | ~2.7 | s | 3H |

| CH₃ (ethyl) | ~1.4 | t | 3H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~165 |

| C (aromatic) | 110 - 140 |

| O-CH₂ (ethyl) | ~60 |

| C-CH₃ (indole) | ~14 |

| CH₃ (ethyl) | ~14 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition. The expected molecular ion peak [M]⁺ for C₁₂H₁₃NO₂ would be observed at m/z 203.

Logical Relationship for Structure Confirmation

Conclusion

The structure of ethyl 2-methyl-1H-indole-3-carboxylate can be reliably confirmed through a systematic approach involving its synthesis via the Fischer indole reaction, followed by purification and comprehensive spectroscopic analysis. The combination of NMR and mass spectrometry data provides unequivocal evidence for the assigned chemical structure, ensuring the quality and integrity of the compound for its intended applications in research and development.

References

An In-depth Technical Guide to Ethyl 2-Methyl-1H-indole-3-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound. This document details its synthesis, physicochemical properties, and its role as a versatile intermediate in the development of pharmacologically active molecules.

Introduction

Ethyl 2-methyl-1H-indole-3-carboxylate is a significant organic compound featuring the indole scaffold, a structural motif prevalent in numerous natural products and pharmaceuticals. Its strategic substitution with a methyl group at the 2-position and an ethyl carboxylate at the 3-position makes it a valuable building block in medicinal chemistry and organic synthesis. This guide will delve into the foundational methods of its preparation, its key analytical data, and its application in the synthesis of antimicrobial agents.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-methyl-1H-indole-3-carboxylate is presented in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Melting Point | 134-136 °C | [1] |

| Appearance | Off-white to light brown powder | [2] |

| CAS Number | 53855-47-3 | [1] |

Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate

The most common and historically significant method for the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate is the Fischer indole synthesis. This reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In the case of the title compound, phenylhydrazine is reacted with ethyl acetoacetate.

Fischer Indole Synthesis: Experimental Protocol

This protocol is based on established Fischer indole synthesis procedures.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Ethanol

-

Crushed ice

-

Water

Procedure:

-

In a round-bottom flask, a mixture of ethyl acetoacetate (0.05 mol) and glacial acetic acid (0.05 mol) is prepared in methanol (25 mL).

-

Phenylhydrazine (0.05 mol) is added slowly to the stirred mixture over a period of one hour.

-

The reaction mixture is then refluxed for an additional hour.

-

After cooling, the reaction mixture is poured into a beaker containing crushed ice and stirred vigorously until a solid precipitate forms.

-

Sufficient water is added to the mixture, and the solid product is collected by filtration.

-

The crude product is dried and then recrystallized from ethanol to yield pure ethyl 2-methyl-1H-indole-3-carboxylate.[3]

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Typical Yield | 60% | [3] |

| Reaction Time | 2 hours | [3] |

| Purification Method | Recrystallization from ethanol | [3] |

Synthesis Workflow

The following diagram illustrates the workflow for the Fischer indole synthesis of ethyl 2-methyl-1H-indole-3-carboxylate.

Caption: Workflow for the Fischer Indole Synthesis.

Spectroscopic Characterization

¹H and ¹³C NMR Data for a Related Compound: Methyl 2-methyl-1H-indole-3-carboxylate [4]

| ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

| 8.48 (brs, -NH) | 166.7 |

| 8.09 (dd, J = 7.5 Hz, 2 Hz, 1H) | 144.3 |

| 7.30 (dd, J = 7.5Hz, 2 Hz, 1H) | 134.6 |

| 7.21 (qd, J = 14.5, 7.5, 1.8 Hz, 1H) | 127.2 |

| 7.19 (qd, J = 14.5, 7.5, 1.8 Hz, 1H) | 122.3 |

| 3.94 (s, 3H) | 121.6 |

| 2.74 (s, 3H) | 121.2 |

| 110.6 | |

| 104.3 | |

| 50.8 | |

| 14.2 |

Note: The data presented is for the methyl ester analog. The ethyl ester would show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.4 ppm).

Application in Drug Development: Synthesis of Antimicrobial Agents

Ethyl 2-methyl-1H-indole-3-carboxylate serves as a crucial starting material in the synthesis of a series of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles.[5] These compounds have been investigated for their antimicrobial properties.[5]

Synthetic Pathway to Antimicrobial Oxadiazoles

The synthesis involves the conversion of ethyl 2-methyl-1H-indole-3-carboxylate to an intermediate hydrazide, followed by cyclization with various aromatic acids to form the final oxadiazole derivatives.

Caption: Synthesis of Antimicrobial Oxadiazoles.

Proposed Antimicrobial Mechanism of Action

While the precise mechanism for all derivatives is a subject of ongoing research, 1,3,4-oxadiazole-containing compounds are known to exhibit a range of biological activities. Their antimicrobial effects are often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The indole nucleus can facilitate intercalation with DNA or interaction with key proteins, while the oxadiazole ring and its substituents can modulate the compound's electronic and steric properties, influencing its binding affinity to biological targets.

Conclusion

Ethyl 2-methyl-1H-indole-3-carboxylate is a foundational molecule in the synthesis of complex heterocyclic structures with significant biological activity. The Fischer indole synthesis provides a reliable and scalable method for its production. Its utility as a precursor for novel antimicrobial agents highlights its importance in drug discovery and development. This guide provides the essential technical information for researchers and scientists working with this versatile indole derivative. Further research into the specific biological targets of its derivatives will continue to unlock their full therapeutic potential.

References

An In-depth Technical Guide to Ethyl 2-Methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methyl-1H-indole-3-carboxylate, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document details its chemical properties, spectroscopic data, established experimental protocols for its synthesis, and its application in the development of bioactive compounds.

Compound Identification and Properties

Ethyl 2-methyl-1H-indole-3-carboxylate is a stable, crystalline solid belonging to the indole class of heterocyclic compounds. Its structure, featuring a reactive C-3 carboxylate group and a C-2 methyl group on the indole scaffold, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the field of drug discovery.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | ethyl 2-methyl-1H-indole-3-carboxylate | [1] |

| Synonyms | 2-Methylindole-3-carboxylic acid ethyl ester | [1] |

| CAS Number | 53855-47-3 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Melting Point | 134-136 °C | [1] |

| Appearance | Solid | N/A |

Spectroscopic Data

Table 2: Reference Spectroscopic Data (¹H-NMR and ¹³C-NMR) Data referenced from the structurally similar methyl ester analog, methyl 2-methyl-1H-indole-3-carboxylate, in CDCl₃. The chemical shifts for the indole ring are expected to be nearly identical.

| ¹H-NMR | δ (ppm) | Multiplicity | Assignment |

| Indole NH | ~8.48 | br s | 1H |

| Aromatic H | ~8.09 | dd | 1H (H-4) |

| Aromatic H | ~7.30 | dd | 1H (H-7) |

| Aromatic H | ~7.21 | m | 1H (H-5 or H-6) |

| Aromatic H | ~7.19 | m | 1H (H-5 or H-6) |

| O-CH₂ | ~4.35 | q | 2H (Ethyl) |

| C2-CH₃ | ~2.74 | s | 3H |

| O-CH₂-CH₃ | ~1.40 | t | 3H (Ethyl) |

| ¹³C-NMR | δ (ppm) | Assignment |

| C=O | ~166 | Ester Carbonyl |

| C-2 | ~144 | |

| C-7a | ~135 | |

| C-3a | ~127 | |

| C-4 | ~122 | |

| C-5 | ~121 | |

| C-6 | ~121 | |

| C-7 | ~111 | |

| C-3 | ~104 | |

| O-CH₂ | ~60 | Ethyl |

| C2-CH₃ | ~14 | |

| O-CH₂-CH₃ | ~14 | Ethyl |

Reference for methyl analog data:[2]

Experimental Protocols

Detailed methodologies for the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate and its subsequent conversion into bioactive derivatives are provided below.

This protocol outlines the synthesis of the title compound from phenylhydrazine and ethyl acetoacetate, a classic example of the Fischer indole synthesis.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Glacial Acetic Acid

-

Methanol

-

Crushed Ice

-

Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beaker (500 mL)

-

Buchner funnel and filter paper

Procedure:

-

Combine ethyl acetoacetate (0.05 mol, approx. 6.5 mL) and glacial acetic acid (0.05 mol, approx. 3.0 mL) in a round-bottom flask.

-

Add methanol (25 mL) to the flask and begin stirring.

-

Set up the flask for reflux and begin heating.

-

Slowly add phenylhydrazine (0.05 mol, approx. 5.0 mL) to the refluxing mixture over a period of 1 hour.

-

Continue to reflux the reaction mixture with stirring for an additional hour after the addition is complete.

-

After the reflux period, pour the warm reaction mixture into a beaker containing crushed ice and stir vigorously until the product solidifies.

-

Add sufficient water to create a slurry, then collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water.

-

Dry the solid product.

-

Purify the crude product by recrystallization from ethanol to yield ethyl 2-methyl-1H-indole-3-carboxylate.[3]

This two-step protocol details the conversion of ethyl 2-methyl-1H-indole-3-carboxylate into 1,3,4-oxadiazole derivatives, which are known for their antimicrobial properties.[1]

Part A: Synthesis of 2-Methyl-1H-indole-3-carbohydrazide

-

Materials: Ethyl 2-methyl-1H-indole-3-carboxylate (from Protocol 1), Hydrazine Hydrate (99-100%), Ethanol.

-

Procedure: a. In a round-bottom flask, dissolve ethyl 2-methyl-1H-indole-3-carboxylate (0.05 mol) in ethanol. b. Add an excess of hydrazine hydrate (e.g., 0.1 mol). c. Reflux the mixture for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and pour it over crushed ice. e. Filter the resulting solid precipitate, wash with cold water, and dry to obtain 2-methyl-1H-indole-3-carbohydrazide.[3]

Part B: Cyclization to form 1,3,4-Oxadiazole Derivatives

-

Materials: 2-Methyl-1H-indole-3-carbohydrazide (from Part A), a substituted benzoic acid (e.g., 4-chlorobenzoic acid), Phosphorus(V) oxychloride (POCl₃).

-

Procedure: a. In a round-bottom flask, create a mixture of 2-methyl-1H-indole-3-carbohydrazide (1 equivalent) and the desired substituted benzoic acid (1 equivalent). b. Under a fume hood, slowly add an excess of phosphorus(V) oxychloride (POCl₃), which acts as both the solvent and the cyclizing/dehydrating agent. c. Gently reflux the mixture for 5-7 hours. d. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. e. Neutralize the acidic solution by the slow addition of a suitable base (e.g., sodium bicarbonate solution) until the mixture is alkaline. f. Collect the precipitated solid by filtration, wash thoroughly with water, and dry. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to yield the pure 2-methyl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-1H-indole.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for the Fischer Indole Synthesis.

Caption: Synthesis of 1,3,4-Oxadiazole Derivatives.

References

physical and chemical properties of ethyl 2-methyl-1H-indole-3-carboxylate

An In-depth Technical Guide to Ethyl 2-Methyl-1H-Indole-3-Carboxylate

Introduction

Ethyl 2-methyl-1H-indole-3-carboxylate is a heterocyclic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous natural products, pharmaceuticals, and agrochemicals, making its derivatives, such as the title compound, of significant interest to researchers in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of ethyl 2-methyl-1H-indole-3-carboxylate, along with detailed experimental protocols for its synthesis.

Physical and Chemical Properties

Ethyl 2-methyl-1H-indole-3-carboxylate is a stable, solid compound under standard conditions. Its key physical and computed properties are summarized in the table below.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [3][4][5][6] |

| Molecular Weight | 203.24 g/mol | [4][5][6] |

| Melting Point | 134-136 °C | [3][4][5] |

| Boiling Point (Predicted) | 344.1 ± 22.0 °C | [4] |

| Density (Predicted) | 1.177 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 15.99 ± 0.30 | [4] |

| Appearance | Off-white to light brown powder | [7] |

Chemical Properties

Ethyl 2-methyl-1H-indole-3-carboxylate is a 2-substituted 1H-indole-3-carboxylate derivative.[5] The indole ring system imparts specific reactivity to the molecule. The presence of the electron-withdrawing ethyl carboxylate group at the 3-position influences the electron density of the pyrrole ring. This compound serves as a versatile intermediate in organic synthesis.

Key Reactivity:

-

Reactant for Heterocycle Synthesis: It is utilized as a starting material for the preparation of more complex heterocyclic systems. For example, it is a reactant in the synthesis of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles, which have shown potential as antimicrobial agents.[5]

-

N-Amination Reactions: It can be used in the synthesis of aminoheterocycles through N-amination reactions involving O-benzoylhydroxylamines.[5]

-

Building Block in Medicinal Chemistry: The indole scaffold is a "privileged structure" in drug discovery.[1] Derivatives of this compound are explored for various biological activities, including anti-inflammatory and anticancer properties.[7]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of ethyl 2-methyl-1H-indole-3-carboxylate.

| Spectroscopy Type | Data Availability and Notes |

| ¹H NMR | Spectra are available. The proton NMR would show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group, aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the indole ring.[8] |

| ¹³C NMR | Spectra are available. The carbon NMR would display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the distinct carbons of the indole ring system.[8] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available, which would show the molecular ion peak (M+) corresponding to its molecular weight.[9] |

| Infrared (IR) Spectroscopy | IR spectra are available and would exhibit characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-H and C=C bonds of the aromatic system.[10] |

Experimental Protocols & Synthesis

The synthesis of ethyl 2-methyl-1H-indole-3-carboxylate can be achieved through several routes. Two prominent methods are detailed below.

Synthesis via Palladium-Catalyzed Cyclization

A modern and efficient method involves an intramolecular palladium-catalyzed oxidative coupling.[8] This approach offers high yields and regioselectivity.

Methodology:

-

Enamine Formation: An appropriately substituted aniline is reacted with ethyl acetoacetate to form the corresponding enamine intermediate.

-

Cyclization: The enamine is then subjected to a palladium-catalyzed intramolecular cyclization. This step is often optimized using microwave irradiation, which can significantly reduce reaction times.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is purified, typically by flash chromatography or recrystallization, to yield the final ethyl 2-methyl-1H-indole-3-carboxylate.[8]

Synthesis via Japp-Klingemann Reaction & Fischer Indolization

A classic and robust route to indole esters involves the Japp-Klingemann reaction followed by a Fischer indole synthesis.[1][11][12]

Methodology:

-

Diazonium Salt Formation: Aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding aryl diazonium salt.

-

Japp-Klingemann Reaction: The freshly prepared diazonium salt is reacted with a β-keto-ester, such as ethyl 2-methylacetoacetate, under basic conditions. This reaction forms a phenylhydrazone intermediate with the elimination of a carboxyl group.[11][13]

-

Fischer Indole Synthesis: The resulting phenylhydrazone is heated in the presence of a strong acid catalyst (e.g., ethanolic hydrogen chloride, polyphosphoric acid, or zinc chloride).[1][11] This acid-catalyzed intramolecular cyclization with the elimination of ammonia yields the indole ring system.

-

Isolation and Purification: The reaction mixture is cooled, neutralized, and the product is extracted. The crude product is then purified by recrystallization or column chromatography to afford pure ethyl 2-methyl-1H-indole-3-carboxylate.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the Japp-Klingemann/Fischer Indole synthesis route.

Caption: Japp-Klingemann/Fischer Indole Synthesis Workflow.

Applications Overview

This diagram shows the central role of ethyl 2-methyl-1H-indole-3-carboxylate as a precursor in the synthesis of various functional molecules.

Caption: Synthetic utility of the title compound.

References

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Ethyl 2-methyl-1H-indole-3-carboxylate [acrospharma.co.kr]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 9. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR [m.chemicalbook.com]

- 11. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Japp klingemann reaction | PPTX [slideshare.net]

An In-depth Technical Guide on the Solubility of Ethyl 2-Methyl-1H-Indole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-methyl-1H-indole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Given the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility in various solvents. Furthermore, it outlines the general principles governing the solubility of substituted indoles and presents a logical workflow for solubility assessment, crucial for applications in drug discovery, formulation development, and process chemistry.

Introduction to Ethyl 2-Methyl-1H-Indole-3-Carboxylate

Ethyl 2-methyl-1H-indole-3-carboxylate is a derivative of the indole scaffold, a core structural motif in numerous pharmaceuticals and biologically active compounds. The physicochemical properties of this compound, including its solubility, are critical for its handling and application in various research and development stages. Understanding its solubility profile allows for appropriate solvent selection for synthesis, purification, screening, and formulation. Indole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties, and serve as precursors for drugs targeting neurological disorders.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of ethyl 2-methyl-1H-indole-3-carboxylate is expected to be higher in organic solvents, particularly polar aprotic and protic solvents, compared to aqueous solutions. The presence of the ester group contributes to its polarity, while the indole ring provides a degree of lipophilicity.

Quantitative Solubility Data

While specific quantitative solubility data for ethyl 2-methyl-1H-indole-3-carboxylate is not extensively published, the following table provides a template for researchers to populate with their experimentally determined values. The subsequent sections detail a standardized protocol for obtaining this data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Reference |

| e.g., Ethanol | 25 | Shake-Flask | [Your Data] | ||

| e.g., Methanol | 25 | Shake-Flask | [Your Data] | ||

| e.g., Acetone | 25 | Shake-Flask | [Your Data] | ||

| e.g., Dichloromethane | 25 | Shake-Flask | [Your Data] | ||

| e.g., Ethyl Acetate | 25 | Shake-Flask | [Your Data] | ||

| e.g., Water | 25 | Shake-Flask | [Your Data] | ||

| e.g., PBS (pH 7.4) | 25 | Shake-Flask | [Your Data] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound and is highly recommended for obtaining reliable data for ethyl 2-methyl-1H-indole-3-carboxylate.[1][2]

4.1. Materials

-

Ethyl 2-methyl-1H-indole-3-carboxylate (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

4.2. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[1]

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24-48 hours is typically adequate, but a preliminary time-course study can determine the optimal equilibration time.[3]

-

-

Phase Separation:

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.[3]

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

4.3. Quantification by HPLC

-

Preparation of Standard Solutions: Prepare a series of standard solutions of ethyl 2-methyl-1H-indole-3-carboxylate with known concentrations.

-

Calibration Curve: Analyze the standard solutions by HPLC to generate a calibration curve by plotting peak area versus concentration.[3]

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.[3]

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing Experimental and Logical Workflows

5.1. Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

5.2. Potential Signaling Pathway Interactions of Indole Derivatives

While ethyl 2-methyl-1H-indole-3-carboxylate itself is not directly implicated in a specific signaling pathway from the available literature, related indole-based compounds have been developed as inhibitors of key protein kinases involved in cancer progression. The following diagram illustrates a generalized pathway that such derivatives might target.

Caption: Potential kinase inhibition pathways for bioactive indole derivatives.

References

The Latent Bio-Potential of Ethyl 2-Methyl-1H-indole-3-carboxylate: A Technical Guide to its Bioactive Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound, primarily serves as a versatile precursor in the synthesis of a multitude of biologically active molecules. While the direct biological activity of the parent compound is not extensively documented, its true potential is unlocked through chemical modification, leading to a diverse array of derivatives with significant pharmacological properties. This technical guide delves into the latent biological activities stemming from ethyl 2-methyl-1H-indole-3-carboxylate, focusing on the antimicrobial, antioxidant, and anticancer properties of its key derivatives. Detailed experimental protocols, quantitative data summaries, and visual representations of synthetic and signaling pathways are provided to support further research and development in this promising area of medicinal chemistry.

Synthetic Pathways to Bioactive Derivatives

The journey from the relatively inert ethyl 2-methyl-1H-indole-3-carboxylate to potent bioactive agents involves a series of well-established chemical transformations. The indole scaffold provides a rich platform for the introduction of various pharmacophores, significantly influencing the biological activity of the resulting molecules.

A primary route to bioactive compounds involves the conversion of the ethyl ester at the C-3 position into a carbohydrazide. This intermediate serves as a crucial building block for the synthesis of 1,3,4-oxadiazole derivatives, a class of compounds known for their broad-spectrum antimicrobial activities. The general synthetic scheme is outlined below.

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Derivatives of ethyl 2-methyl-1H-indole-3-carboxylate, particularly the 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles, have demonstrated notable antimicrobial properties. These compounds have been screened against a range of bacterial and fungal strains, exhibiting mild to moderate activity.

Quantitative Antimicrobial Data

| Derivative Class | Test Organism | Activity/MIC (µg/mL) | Reference |

| 2,5-disubstituted 1,3,4-oxadiazoles | Pseudomonas aeruginosa | 0.2 | [1] |

| 2,5-disubstituted 1,3,4-oxadiazoles | Bacillus subtilis | 0.2 | [1] |

| 2,5-disubstituted 1,3,4-oxadiazoles | Staphylococcus aureus | - | - |

| 2,5-disubstituted 1,3,4-oxadiazoles | Escherichia coli | 0.4 | [1] |

| 2-methyl-3-[5-(p-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole | Aspergillus niger | High Activity | [2] |

| 2-methyl-3-[5-(o-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole | Aspergillus niger | High Activity | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized and quantitative technique.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (e.g., 1,3,4-oxadiazole derivatives)

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth medium to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

-

Inoculation: Add 100 µL of the prepared inoculum to each well containing the diluted compound and to a positive control well (broth with inoculum, no compound). Include a negative control well with broth only.

-

Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Antioxidant Potential of Indole Derivatives

Indole-3-acetamide derivatives, which can be synthesized from the indole-3-carboxylate precursor, have shown significant antioxidant activity. The ability of these compounds to scavenge free radicals is a key indicator of their potential to mitigate oxidative stress-related pathologies.

Quantitative Antioxidant Data

The antioxidant capacity is often quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.

| Derivative Class | Assay | IC50 (µM) | Reference |

| Indole-3-acetamides | DPPH | 0.81 - 2.75 | |

| Indole-3-acetamides | ABTS | 0.35 - 2.19 |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating antioxidant activity.

Objective: To measure the free radical scavenging capacity of a test compound.

Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compound in methanol. A known antioxidant, such as ascorbic acid, should be used as a positive control.

-

Reaction Setup: In a 96-well plate, add a specific volume of each concentration of the test compound or control to the wells. Then, add the DPPH solution to each well to initiate the reaction. A blank well should contain only methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anticancer Activity of Indole-2-carboxamide Derivatives

Indole-2-carboxamide derivatives, which are structurally related to the core compound, have emerged as a promising class of anticancer agents. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

Quantitative Anticancer Data

The anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound that reduces the viability of a cancer cell population by 50%.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-2-carboxamides | MCF-7 (Breast) | 6.10 ± 0.4 | [3] |

| Indole-2-carboxamides | Various | 1 - 7 | |

| Indole-2-carboxamides | A549 (Lung) | - | |

| Indole-2-carboxamides | Panc-1 (Pancreatic) | - | |

| Indole-2-carboxamides | HT-29 (Colon) | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Mechanism of Action: Inhibition of Signaling Pathways

Several indole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets.[4] Inhibition of these pathways can block downstream signaling cascades, such as the Ras/Raf/MEK/ERK pathway, ultimately leading to reduced tumor growth and angiogenesis.[4]

Conclusion

Ethyl 2-methyl-1H-indole-3-carboxylate stands as a valuable starting material for the development of novel therapeutic agents. Its derivatives have demonstrated a spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile class of compounds. Future work should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to pave the way for their clinical application.

References

Ethyl 2-methyl-1H-indole-3-carboxylate: A Technical Guide for Chemical Research and Drug Discovery

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-1H-indole-3-carboxylate is a heterocyclic compound belonging to the indole family, a structural motif of paramount importance in medicinal chemistry and natural products. The indole nucleus is a key component in a vast array of biologically active molecules, including the amino acid tryptophan, the neurotransmitter serotonin, and numerous pharmaceuticals. This document serves as a comprehensive technical guide on ethyl 2-methyl-1H-indole-3-carboxylate, focusing on its role as a foundational research chemical. While its intrinsic biological activity is not extensively documented, its true value lies in its function as a versatile scaffold for the synthesis of diverse and potent bioactive derivatives. This guide will detail its chemical properties, synthesis, applications in drug discovery, the mechanisms of its derivatives, and provide key experimental protocols.

Chemical and Physical Properties

Ethyl 2-methyl-1H-indole-3-carboxylate is a stable, solid organic compound. Its core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, substituted at the 2-position with a methyl group and at the 3-position with an ethyl carboxylate group. These functional groups serve as key handles for synthetic modification.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | |

| CAS Number | 53855-47-3 | |

| Appearance | Solid | |

| Melting Point | 134-136 °C | |

| SMILES String | CCOC(=O)c1c(C)[nH]c2ccccc12 | |

| InChI Key | ICXKIKDXKRONLF-UHFFFAOYSA-N |

Synthesis

The most common and historically significant method for synthesizing indole rings is the Fischer indole synthesis, discovered in 1883. This reaction produces the indole heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions. For ethyl 2-methyl-1H-indole-3-carboxylate, the typical precursors are phenylhydrazine and ethyl acetoacetate.

// Nodes Reactants [label="Phenylhydrazine +\nEthyl Acetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Acid Catalyst\n(e.g., H₂SO₄, PPA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrazone [label="Phenylhydrazone Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Rearrangement [label="[1][1]-Sigmatropic\nRearrangement", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Diimine [label="Di-imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Cyclization & Aromatization\n(Loss of NH₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ethyl 2-methyl-1H-indole-3-carboxylate", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];

// Edges Reactants -> Step1 [label="Condensation", color="#4285F4"]; Step1 -> Hydrazone [color="#4285F4"]; Hydrazone -> Rearrangement [label="Tautomerization\n& Protonation", color="#34A853"]; Rearrangement -> Diimine [color="#34A853"]; Diimine -> Cyclization [color="#EA4335"]; Cyclization -> Product [color="#EA4335"]; } dot Caption: General workflow of the Fischer Indole Synthesis.

Applications in Drug Discovery: A Versatile Scaffold

Ethyl 2-methyl-1H-indole-3-carboxylate is primarily utilized as a starting material or intermediate for the synthesis of more complex molecules with therapeutic potential. Its indole core and functional groups at the C2 and C3 positions allow for extensive derivatization to explore structure-activity relationships (SAR).

// Nodes Scaffold [label="Ethyl 2-methyl-1H-\nindole-3-carboxylate\n(Core Scaffold)", fillcolor="#FBBC05", fontcolor="#202124"]; Mod1 [label="Modification at N1\n(e.g., Alkylation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Mod2 [label="Modification at C3\n(e.g., Amidation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Mod3 [label="Modification at C5\n(e.g., Halogenation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Activity1 [label="Antimicrobial Agents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activity2 [label="Anticancer Agents\n(e.g., Tubulin Inhibitors)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activity3 [label="Antioxidant Agents", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Scaffold -> Mod1 [color="#5F6368"]; Scaffold -> Mod2 [color="#5F6368"]; Scaffold -> Mod3 [color="#5F6368"];

Mod1 -> Activity1 [color="#4285F4"]; Mod2 -> Activity2 [color="#EA4335"]; Mod2 -> Activity1 [color="#4285F4"]; Mod1 -> Activity3 [label="e.g., Morpholinoethyl group", color="#34A853"]; } dot Caption: Logical workflow for generating bioactive derivatives.

Antimicrobial Agents

The indole scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of ethyl 2-methyl-1H-indole-3-carboxylate have been synthesized and evaluated for their activity against various bacterial and fungal strains. For example, converting the ethyl ester at the C3 position to various carboxamides or incorporating heterocyclic rings like 1,3,4-oxadiazole has yielded compounds with significant antimicrobial properties.

Anticancer Agents

Many indole derivatives exhibit potent anticancer activity through various mechanisms. The ethyl 2-methyl-1H-indole-3-carboxylate scaffold has been used to develop compounds that act as:

-

Tubulin Polymerization Inhibitors: These agents disrupt microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and apoptosis in cancer cells.

-

Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Inhibiting these enzymes can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.

Antioxidant Agents

Derivatives have also been investigated for their ability to scavenge free radicals. One study reported that a 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid derivative showed good antioxidant activity.[2]

Mechanisms of Action of Key Derivatives

Inhibition of Tubulin Polymerization

Derivatives of the title compound that act as tubulin inhibitors typically bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of the dynamic equilibrium between tubulin dimers and microtubules interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This leads to a cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.

Biological Activity Data of Derivatives

The following table summarizes quantitative data for various derivatives synthesized using the ethyl 2-methyl-1H-indole-3-carboxylate scaffold.

| Derivative Class | Target Organism/Assay | Result Type | Value | Reference(s) |

| Indole-Carboxamide | Staphylococcus aureus | MIC | 1.56 - 3.13 µg/mL | [3] |

| Indole-Carboxamide | Bacillus subtilis | MIC | 1.56 - 12.5 µg/mL | [3] |

| Indole-Carboxamide | Candida albicans | MIC | Better than standards | [3] |

| Indole-Thiadiazole | Bacillus subtilis | MIC | 3.125 µg/mL | |

| 5-Bromo-Indole-Carboxamido | S. aureus, A. baumannii | MIC | ≤ 0.28 µM | [4] |

| Morpholinoethyl-Indole-Amide | DPPH Antioxidant Assay | IC₅₀ | 57.46 µg/mL | [2] |

| Ethyl 5-substituted-Indole | GSK-3β Inhibition | IC₅₀ | Promising activity |

MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration.

Experimental Protocols

Protocol: Fischer Indole Synthesis

This protocol describes a general procedure for the synthesis of ethyl 2-methyl-1H-indole-3-carboxylate.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Acid catalyst (e.g., Polyphosphoric acid (PPA) or glacial acetic acid)

-

Ethanol

-

Ice bath, round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Hydrazone Formation: In a round-bottom flask, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate in ethanol.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone intermediate may be observed as a precipitate.

-

Remove the solvent under reduced pressure. The crude hydrazone can be used directly or purified by recrystallization.

-

Cyclization: Cautiously add the phenylhydrazone to an excess of pre-heated polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring. Alternatively, reflux the hydrazone in glacial acetic acid.

-

Maintain the reaction at temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

The solid product will precipitate. Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide) to a pH of 7-8.

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure ethyl 2-methyl-1H-indole-3-carboxylate.

Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This protocol is for screening compounds that inhibit microtubule formation.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI, which fluoresces upon binding to microtubules)

-

Test compound (dissolved in DMSO) and controls (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor)

-

Black, opaque 96-well microplate

-

Temperature-controlled fluorescence plate reader (Excitation/Emission suitable for reporter dye)

Procedure:

-

Preparation: Pre-warm the microplate and the plate reader to 37 °C.

-

Compound Plating: Prepare serial dilutions of the test compound. Add 5 µL of the 10x concentrated test compound, controls, or vehicle (DMSO) to the appropriate wells of the pre-warmed plate.

-

Tubulin Reaction Mix: On ice, prepare the reaction mix to a final tubulin concentration of 2-3 mg/mL in General Tubulin Buffer. Supplement the buffer with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter dye. Keep this mix on ice.

-

Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.

-

Measurement: Immediately place the plate in the 37 °C reader. Measure the fluorescence intensity kinetically, with readings taken every 60 seconds for 60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory effect is quantified by the reduction in the maximum polymerization rate (Vmax) or the final plateau height (Amax) compared to the vehicle control. Calculate the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration.

Protocol: In Vitro HDAC Inhibitor Screening Assay (Luminescence-based)

This protocol outlines a method for screening compounds for HDAC class I and II inhibitory activity.

Materials:

-